An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, a key diepoxy compound with significant applications in the formulation of advanced epoxy resins. This document is intended for researchers, scientists, and professionals in the fields of drug development and material science. The guide delves into the detailed synthesis route, including the preparation of the precursor 5,5-dimethylhydantoin, the subsequent N-glycidylation reaction, and the underlying reaction mechanisms. Experimental protocols are presented with a focus on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformations.
Introduction: The Significance of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, also known as 1,3-diglycidyl-5,5-dimethylhydantoin, is a heterocyclic compound featuring a hydantoin core functionalized with two reactive oxirane (epoxy) groups. This unique structure imparts a combination of desirable properties, including high thermal stability, excellent mechanical strength, and good electrical insulation, making it a valuable building block for high-performance epoxy resins. These resins find applications in demanding environments such as aerospace, electronics, and automotive industries. Furthermore, the hydantoin moiety is a recognized pharmacophore, and its derivatives are explored in various pharmaceutical applications, including as anticonvulsant drugs.[1]
This guide will provide a detailed roadmap for the laboratory-scale synthesis of this important compound, starting from readily available precursors.
Strategic Synthesis Plan
The synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is a two-stage process. The first stage involves the synthesis of the hydantoin core, 5,5-dimethylhydantoin. The second, and key, stage is the introduction of the two glycidyl groups onto the nitrogen atoms of the hydantoin ring.
Caption: Overall two-stage synthesis strategy.
Stage 1: Synthesis of 5,5-Dimethylhydantoin - The Bucherer-Bergs Reaction
The most established and reliable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward route from a ketone or cyanohydrin to the desired hydantoin.
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through a series of equilibria. The key steps involve the formation of an aminonitrile intermediate from the reaction of acetone cyanohydrin with ammonium carbonate. The aminonitrile then reacts with carbon dioxide (generated in situ from ammonium carbonate) to form a carbamic acid derivative, which subsequently undergoes an intramolecular cyclization to yield the hydantoin ring.
Caption: Mechanism of N-glycidylation.
Experimental Protocol: Synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
This protocol is a synthesized procedure based on established principles of glycidylation reactions found in the literature, including a patent describing a similar transformation. [2] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 5,5-Dimethylhydantoin | 128.13 | 12.8 | 0.1 |
| Epichlorohydrin | 92.52 | 74.0 | 0.8 |
| Sodium hydroxide (pellets) | 40.00 | 8.8 | 0.22 |
| Tetramethylammonium chloride | 109.60 | 1.1 | 0.01 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 12.8 g (0.1 mol) of 5,5-dimethylhydantoin, 74.0 g (0.8 mol) of epichlorohydrin, and 1.1 g (0.01 mol) of tetramethylammonium chloride.
-
Heat the mixture to 80°C with stirring.
-
Once the temperature has stabilized, slowly add 8.8 g (0.22 mol) of powdered sodium hydroxide in small portions over a period of 1 hour. Caution: The reaction is exothermic. Maintain the temperature between 80-90°C.
-
After the addition of sodium hydroxide is complete, continue to stir the reaction mixture at 80°C for an additional 3 hours.
-
Cool the mixture to room temperature.
-
Add 150 mL of toluene and 100 mL of water to the flask and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and wash it with 2 x 100 mL of water to remove any remaining sodium hydroxide and sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin by rotary evaporation under reduced pressure.
-
The crude product, a viscous oil or a solid, can be purified by recrystallization from a suitable solvent such as isopropanol or a mixture of toluene and heptane.
Characterization:
-
Melting Point: 175-180°C. [1]* Appearance: White crystalline solid. [1]* ¹H NMR (CDCl₃): Expected signals would include a singlet for the two methyl groups on the hydantoin ring, and a series of multiplets for the methylene and methine protons of the glycidyl groups.
-
¹³C NMR (CDCl₃): Expected signals would include peaks for the carbonyl carbons, the quaternary carbon of the hydantoin ring, the methyl carbons, and the carbons of the glycidyl groups.
-
FTIR (KBr): The spectrum should show the absence of N-H stretching bands (around 3200-3400 cm⁻¹) present in the starting material. Characteristic peaks for the C=O groups of the hydantoin ring (around 1700-1780 cm⁻¹), and the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹) are expected.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione. By following the detailed experimental protocols for the Bucherer-Bergs reaction and the subsequent N-glycidylation, researchers can successfully synthesize this valuable diepoxy compound. A thorough understanding of the underlying reaction mechanisms, as presented in this guide, is crucial for troubleshooting and optimizing the synthesis. The provided characterization data will serve as a benchmark for verifying the identity and purity of the synthesized products.
References
-
Bayville Chemical Supply Company Inc. 5,5-dimethyl-1,3-bis (oxirane-2-methyl) imidazolidine-2,4-dione. [Link]
- Habermeier, J., & Lohse, F. (1978). U.S. Patent No. 4,071,477. Washington, DC: U.S.
-
ChemicalBook. 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione. (2024-04-09). [Link]
- Google Patents. US20130190507A1 - Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]
-
Sun, Y., et al. (2020). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. FTIR spectra of 5,5-dimethylhydantoin (DMH), 1-bromododecane (BD),.... [Link]
-
PubChem. 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. [Link]
-
Wagner, E. C.; Baizer, M. 5,5-Dimethylhydantoin. Org. Synth. 1940, 20, 42. [Link]
- Google Patents. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
-
AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150095884]([Link] agentes§ionid=150095884)
-
Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021-10-29). [Link]
-
Dove Medical Press. Supplementary materials. [Link]
- Google Patents. US5767140A - 5,5-Disubstituted hydantoins.
-
Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021-12-15). [Link]
- Google Patents. CN102002000B - Method for producing 5,5-dimethyl hydantoin.
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Global Substance Registration System. 1,3-DIMETHYL-5,5-DIMETHYLHYDANTOIN. [Link]
-
SIELC Technologies. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. (2018-05-16). [Link]
-
The Royal Society of Chemistry. ATR-FTIR Spectra. [Link]
-
ResearchGate. Synthesis of epoxy resin of 5,5-dimethylhydantoin. [Link]
